7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a fused ring system that incorporates both pyrazole and pyrimidine structures, contributing to its unique chemical properties. The compound is identified by its IUPAC name and has the chemical formula with the CAS registry number 1159982-82-7. Its structural characteristics make it a subject of interest in various fields, including medicinal chemistry and materials science .
The primary sources for information on 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine include chemical databases such as PubChem and scientific literature focusing on synthetic methodologies and applications of pyrazolo[1,5-a]pyrimidine derivatives. In terms of classification, this compound is categorized under heterocyclic compounds due to its distinct ring structures, which are crucial for its biological and chemical behavior .
The synthesis of 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine typically involves cyclocondensation reactions. A common method includes the reaction of 3-amino-pyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles. This approach is favored for its efficiency and versatility in producing various derivatives of pyrazolo[1,5-a]pyrimidines .
The reaction conditions often require solvents such as acetic acid and may involve heating under reflux to facilitate the cyclization process. In recent studies, the use of deep eutectic solvents has been explored as an environmentally friendly alternative for large-scale synthesis. This method not only enhances yield but also reduces hazardous waste associated with traditional organic solvents .
The molecular structure of 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine can be represented by its InChI key (RIYHYMPRRFDVDN-UHFFFAOYSA-N) and InChI string (InChI=1S/C7H6ClN3/c1-5-4-10-11-6(8)2-3-9-7(5)11/h2-4H,1H3). The compound features a chloro substituent at position 7 and a methyl group at position 3 on the pyrazolo ring.
Key data regarding its molecular properties include:
7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine participates in various chemical reactions:
The chloro group at position 7 enhances the electrophilic character of the compound, making it susceptible to nucleophilic attack. This characteristic is exploited in synthetic pathways to generate a wide array of substituted derivatives that are valuable in medicinal chemistry .
The mechanism of action for compounds like 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of specific biochemical pathways, contributing to their potential therapeutic effects against diseases like cancer or infections. The detailed mechanism may vary depending on the specific biological context and target interaction .
Key physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that these compounds exhibit interesting photophysical properties that are beneficial for applications in optoelectronics and fluorescent probes .
7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine finds diverse applications in scientific research:
Pyrazolo[1,5-a]pyrimidines represent a privileged class of fused bicyclic heterocycles that have become indispensable scaffolds in medicinal chemistry. Characterized by a five-membered pyrazole ring fused with a six-membered pyrimidine ring, this core structure exhibits remarkable versatility in drug design. Its significance stems from several intrinsic properties: the ability to mimic purine bases in biological systems, the presence of multiple sites for regioselective functionalization, and the capacity to engage in diverse non-covalent interactions with target proteins. These compounds have demonstrated broad bioactivity spectra, including roles as kinase inhibitors, antimicrobial agents, and anticancer compounds [4] [7]. Their physicochemical properties—such as balanced lipophilicity, moderate molecular weight, and hydrogen-bonding capabilities—facilitate optimal drug-receptor interactions while maintaining favorable pharmacokinetic profiles. The structural similarity to purines enables these scaffolds to interact with ATP-binding sites of various enzymes, positioning them as critical pharmacophores in targeted therapies [5].
7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine (CAS# 1159982-82-7) has emerged as a pivotal synthetic intermediate for constructing complex pharmacologically active molecules. The presence of the electron-withdrawing chlorine atom at the C7 position creates a site of high electrophilicity, enabling facile nucleophilic aromatic substitution reactions. Concurrently, the electron-donating methyl group at C3 fine-tunes the electronic properties of the ring system, enhancing stability while providing a site for further derivatization. This compound serves as a molecular linchpin in synthesizing advanced inhibitors, particularly for phosphoinositide 3-kinase δ (PI3Kδ), where the chlorine atom is readily displaced by morpholine or other amine functionalities to create high-affinity kinase inhibitors [4]. Its utility extends to the construction of anticancer hybrids through conjugation with coumarin systems and antimicrobial agents via piperazine linkages [5] [7]. The molecular weight (167.60 g/mol) and moderate lipophilicity of this building block ensure that final drug candidates remain within favorable physicochemical space, adhering to drug-likeness principles.
The historical trajectory of pyrazolo[1,5-a]pyrimidine chemistry reveals a fascinating evolution from synthetic curiosities to therapeutic agents. Early developments (pre-2000) focused on fundamental ring formation methodologies, establishing reliable condensation reactions between aminopyrazoles and 1,3-dicarbonyl compounds. A significant breakthrough came with the recognition of the "morpholine-pyrimidine" pharmacophore in kinase inhibition during the early 2000s, where researchers systematically explored bicyclic cores as alternatives to purine-based inhibitors. This period saw the identification of pyrazolo[1,5-a]pyrimidine as a superior scaffold to traditional six-six fused systems due to improved selectivity profiles [4]. Between 2010-2020, research advanced toward position-specific derivatization, with 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine emerging as a key intermediate due to its synthetic accessibility and reactivity. Recent milestones (2020-present) include its application in targeted cancer therapies and antimicrobial agents, exemplified by compounds such as CPL302253—a potent PI3Kδ inhibitor (IC50 = 2.8 nM) derived from this building block [4]. Parallel developments in synthetic methodology have enabled large-scale production through optimized chlorination procedures using phosphorus oxychloride on dihydroxy precursors [4] [7].
Table 1: Historical Evolution of Pyrazolo[1,5-a]pyrimidine Chemistry
Time Period | Key Advancements | Significance |
---|---|---|
Pre-2000 | Development of ring formation methods (aminopyrazole + 1,3-dicarbonyl condensations) | Established synthetic accessibility of core scaffold |
2000-2010 | Identification of "morpholine-pyrimidine" pharmacophore; Exploration as kinase inhibitors | Validated therapeutic potential; Shift toward targeted therapies |
2010-2020 | Optimization of 7-chloro-3-methyl derivative; Regioselective functionalization protocols | Enabled efficient derivatization; Improved selectivity profiles |
2020-Present | Advanced applications in PI3Kδ inhibitors (e.g., CPL302253), dual anticancer agents | Achieved nanomolar potency; Addressed multi-target therapies |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1